N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide
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Overview
Description
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H14Br2Cl3N3OS . It is characterized by the presence of multiple halogen atoms, including bromine and chlorine, as well as a benzamide core structure. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide typically involves multiple steps. The starting materials include 2,6-dibromo-4-methylaniline and various chlorinated reagents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., sodium iodide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although clinical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s halogen atoms and benzamide structure allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methoxyanilino)carbothioyl)amino)ET)benzamide: Similar structure but with a methoxy group instead of a methyl group.
2-CL-N(2,2,2-Tri-CL-1(((2,6-di-bromo-4-methylanilino)carbothioyl)amino)ET)benzamide: Similar structure but with additional chlorine atoms.
Uniqueness
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of halogen atoms and the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
303063-00-5 |
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Molecular Formula |
C17H14Br2Cl3N3OS |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Br2Cl3N3OS/c1-9-7-11(18)13(12(19)8-9)23-16(27)25-15(17(20,21)22)24-14(26)10-5-3-2-4-6-10/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
DBXHXZCEYKJSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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